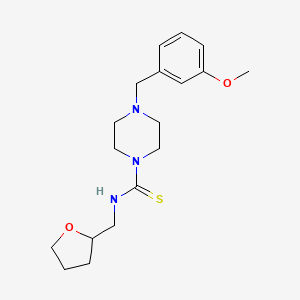
4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide
Overview
Description
4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide, also known as CTPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CTPI is a piperazine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is believed to exert its therapeutic effects through the modulation of various receptors and enzymes in the body. It has been shown to act as a potent inhibitor of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has also been found to interact with the adrenergic and serotonergic systems, which are involved in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has a wide range of biochemical and physiological effects in the body. It has been found to increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has also been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is its potent inhibitory effect on monoamine oxidase, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders. However, one of the limitations of 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide. Some of the major areas of interest include its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its effects on the cardiovascular system. Additionally, there is interest in exploring the potential of 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide as an anticancer agent, as it has been shown to have cytotoxic effects on various cancer cell lines. Further research is needed to fully understand the therapeutic potential of 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide and to develop effective treatment strategies based on its mechanism of action.
Scientific Research Applications
4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases. Some of the major areas of research include its effects on the central nervous system, cardiovascular system, and cancer.
properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3OS/c18-16-6-2-1-4-14(16)13-20-7-9-21(10-8-20)17(23)19-12-15-5-3-11-22-15/h1-2,4,6,15H,3,5,7-13H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIKZTWOPCEMSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)N2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796259 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-3,4',4',6',8'-pentamethyl-2'-oxo-5',6'-dihydro-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B4128794.png)




![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4128833.png)
![N-(4-chlorobenzyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4128838.png)
![N-benzyl-3-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzamide](/img/structure/B4128847.png)

![methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4128861.png)
![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4128876.png)
![N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4128883.png)
![4-({[(4-fluoro-2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4128890.png)
![ethyl 4-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoate](/img/structure/B4128894.png)